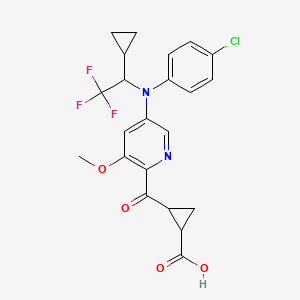

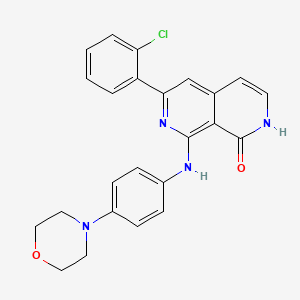

![molecular formula C15H11N3O B10836659 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide](/img/structure/B10836659.png)

1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “US8481586, 5” is a synthetic molecule known for its inhibitory effects on serine/threonine-protein kinase pim-3.

準備方法

合成経路と反応条件: 「US8481586, 5」の合成には、ピロロ[2,3-a]カルバゾールコア構造の形成が含まれます。 これは通常、適切な芳香族前駆体から出発する一連の環化反応によって達成されます。 反応条件には、しばしば強酸または強塩基の使用、高温、および環化プロセスを促進する特定の触媒が含まれます .

工業生産方法: 工業的な設定では、「US8481586, 5」の生産には、ラボでの合成方法のスケールアップが含まれます。 これには、高い収率と純度を確保するための反応条件の最適化、および規制基準を満たすための厳格な品質管理対策の実施が含まれます。 連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率と再現性を向上させることができます .

3. 化学反応解析

反応の種類: 「US8481586, 5」は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、ピロロ[2,3-a]カルバゾールコアの官能基を変更し、生物活性を高める可能性があります。

還元: この反応は、化合物の酸化状態を変更し、反応性と安定性に影響を与えるために使用できます。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸性条件下での過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、無水条件下での水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸またはケトンの形成につながる可能性があり、置換はハロゲン原子またはその他の官能基を芳香環に導入できます .

化学反応の分析

Types of Reactions: “US8481586, 5” undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the pyrrolo[2,3-a]carbazole core, potentially enhancing its biological activity.

Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

Substitution: Common reagents include halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce halogen atoms or other functional groups onto the aromatic rings .

科学的研究の応用

「US8481586, 5」は、以下を含む幅広い科学研究の応用範囲があります。

化学: ピロロ[2,3-a]カルバゾール誘導体の反応性と特性を研究するための貴重なツールとして役立ちます。

生物学: 細胞プロセスと疾患メカニズムにおけるセリン/スレオニンタンパク質キナーゼpim-3の役割を調査するために使用されます。

医学: 特にpim-3キナーゼの過剰発現を伴う癌の治療に、潜在的な治療的用途があります。

作用機序

「US8481586, 5」の作用機序は、セリン/スレオニンタンパク質キナーゼpim-3の阻害を含みます。 このキナーゼは、細胞の生存、増殖、およびアポトーシスに重要な役割を果たします。 pim-3を阻害することにより、「US8481586, 5」は癌細胞でアポトーシスを誘導し、腫瘍の増殖を抑制できます。 関与する分子標的と経路には、細胞周期の進行とアポトーシスを調節する下流基質のリン酸化が含まれます .

類似化合物:

- CHEMBL575739

- SCHEMBL844464

- BDBM50299250

- 7-(2,4-ジフルオロフェニル)-1,10-ジヒドロピロロ[2,3-a]カルバゾール-3-カルバルデヒド

比較: 「US8481586, 5」は、pim-3キナーゼに対する特異的な阻害活性に特徴があり、他のピロロ[2,3-a]カルバゾール誘導体とは区別されます。 類似の化合物はキナーゼを阻害する場合もありますが、「US8481586, 5」はpim-3を標的とする際の選択性と効力がより高いことが示されており、治療開発の有望な候補となっています .

類似化合物との比較

- CHEMBL575739

- SCHEMBL844464

- BDBM50299250

- 7-(2,4-Difluorophenyl)-1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

Comparison: “US8481586, 5” is unique in its specific inhibitory activity against pim-3 kinase, which distinguishes it from other pyrrolo[2,3-a]carbazole derivatives. While similar compounds may also inhibit kinases, “US8481586, 5” has shown higher selectivity and potency in targeting pim-3, making it a promising candidate for therapeutic development .

特性

分子式 |

C15H11N3O |

|---|---|

分子量 |

249.27 g/mol |

IUPAC名 |

1,10-dihydropyrrolo[2,3-a]carbazole-3-carboxamide |

InChI |

InChI=1S/C15H11N3O/c16-15(19)11-7-17-13-10(11)6-5-9-8-3-1-2-4-12(8)18-14(9)13/h1-7,17-18H,(H2,16,19) |

InChIキー |

MXZKCOUOYWSEKW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

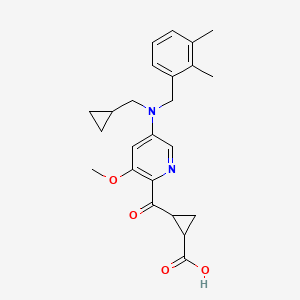

![2-[[5-(2,3-Dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836579.png)

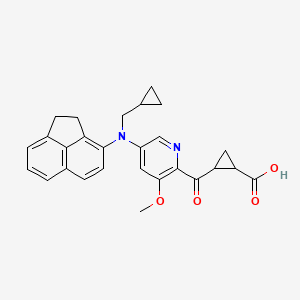

![Butyl 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate](/img/structure/B10836585.png)

![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)

![(2R)-N-benzyl-1-[6-(2-hydroxyethyl)-7-oxo-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836588.png)

![2-[[5-(2,3-Difluorophenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836596.png)

![2-phenyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836605.png)

![2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836613.png)

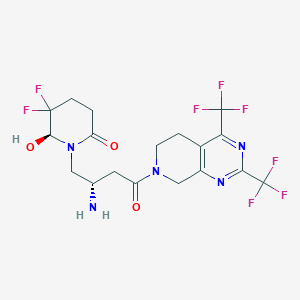

![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)

![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)